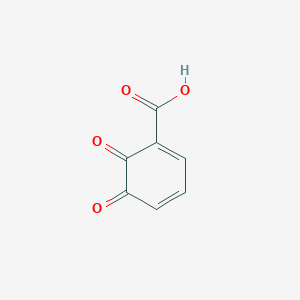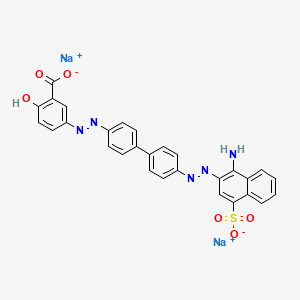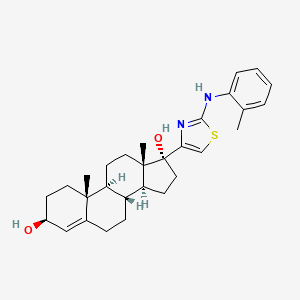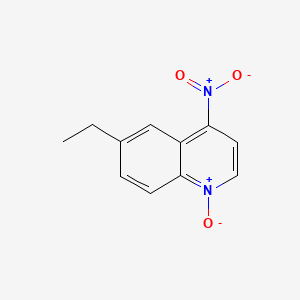
Quinoline, 6-ethyl-4-nitro-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 6-ethyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a wide range of applications in medicinal and industrial chemistry. The presence of the nitro group and the ethyl group on the quinoline ring significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 6-ethyl-4-nitro-, 1-oxide typically involves the nitration of 6-ethylquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-ethyl-4-nitroquinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, and they may involve the use of catalysts to enhance reaction rates and selectivity. The production facilities are equipped with advanced safety measures to handle the hazardous chemicals involved in the synthesis.
化学反応の分析
Types of Reactions
Quinoline, 6-ethyl-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the nitro group.
Reduction: 6-ethyl-4-aminoquinoline, 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
Quinoline, 6-ethyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinoline, 6-ethyl-4-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The ethyl group and the quinoline ring can interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, which lacks the nitro and ethyl groups.
4-Nitroquinoline 1-oxide: Similar structure but without the ethyl group.
6-Ethylquinoline: Lacks the nitro group.
Uniqueness
Quinoline, 6-ethyl-4-nitro-, 1-oxide is unique due to the presence of both the nitro and ethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
86475-98-1 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC名 |
6-ethyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H10N2O3/c1-2-8-3-4-10-9(7-8)11(13(15)16)5-6-12(10)14/h3-7H,2H2,1H3 |
InChIキー |
YUVZLZMEBUWWNR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


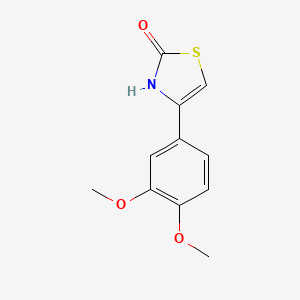

![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)


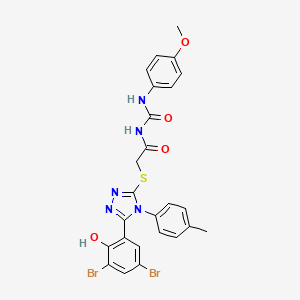
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

